2-Methoxythiophen-3-amine
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Overview
Description
It has the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol. This compound is characterized by its unique structure, which includes a thiophene ring substituted with a methoxy group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2-Methoxythiophen-3-amine, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxythiophen-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Various nucleophiles can be used to replace the methoxy group under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methoxythiophen-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-Methoxythiophen-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
2-Methoxythiophene: Similar structure but lacks the amine group.
3-Methoxythiophene: The methoxy group is positioned differently.
2-Aminothiophene: Similar structure but lacks the methoxy group.
Uniqueness: 2-Methoxythiophen-3-amine is unique due to the presence of both methoxy and amine groups on the thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-methoxythiophen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-7-5-4(6)2-3-8-5/h2-3H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMCKBUEFSTFOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CS1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312006 |
Source
|
Record name | 2-Methoxy-3-thiophenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287217-56-4 |
Source
|
Record name | 2-Methoxy-3-thiophenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287217-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-thiophenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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